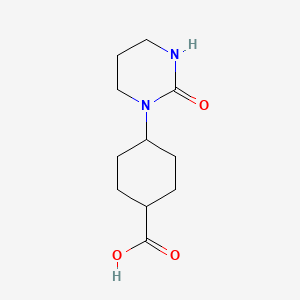

4-(2-Oxo-tetrahydro-pyrimidin-1-yl)-cyclohexanecarboxylic acid

Description

Properties

Molecular Formula |

C11H18N2O3 |

|---|---|

Molecular Weight |

226.27 g/mol |

IUPAC Name |

4-(2-oxo-1,3-diazinan-1-yl)cyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C11H18N2O3/c14-10(15)8-2-4-9(5-3-8)13-7-1-6-12-11(13)16/h8-9H,1-7H2,(H,12,16)(H,14,15) |

InChI Key |

WBPJYEFGSCBUNJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC(=O)N(C1)C2CCC(CC2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Direct Coupling via N-Alkylation of Tetrahydropyrimidinone with Cyclohexanecarboxylic Acid Derivatives

One common method involves the N-alkylation of the tetrahydropyrimidinone nitrogen with a cyclohexanecarboxylic acid derivative bearing a suitable leaving group (e.g., halide or activated ester). This method proceeds under mild conditions to avoid ring degradation.

- Reaction Conditions: Typically conducted in polar aprotic solvents (e.g., dimethylformamide) with a base such as potassium carbonate.

- Yields: Moderate to good yields (60-85%) depending on substrate purity and reaction time.

- Notes: Protection of the carboxylic acid group may be necessary to avoid side reactions.

Cyclocondensation Approach to Form Tetrahydropyrimidinone Ring on Cyclohexanecarboxylic Acid Scaffold

Another approach is the cyclocondensation of appropriate β-dicarbonyl compounds with urea or thiourea derivatives in the presence of cyclohexanecarboxylic acid or its derivatives.

- Catalysts: Acidic catalysts such as HCl or Lewis acids can promote ring closure.

- Solvents: Ethanol or water under reflux conditions.

- Yields: High yields (up to 90%) with optimized reaction times (3-6 hours).

- Advantages: This method allows direct ring formation on the cyclohexanecarboxylic acid backbone, minimizing steps.

Green Chemistry Methods: Microwave-Assisted and Mechanochemical Synthesis

Recent advances have introduced greener synthesis methods for related tetrahydropyrimidinone derivatives, which can be adapted for this compound:

- Microwave Irradiation: Accelerates reaction rates, reducing reaction times to minutes (3-30 min) and improving yields (80-96%).

- Mechanochemistry (Mortar-Pestle Grinding): Solvent-free or minimal solvent use to promote condensation reactions.

- Green Solvents: Use of ethanol or water as solvents to minimize environmental impact.

- Characterization: Products confirmed by IR, NMR, and mass spectrometry.

- Reference: Jagwani and Joshi (2014) demonstrated these approaches for tetrahydropyrimidinone derivatives with excellent efficiency and environmental benefits.

Detailed Reaction Example from Literature

Mechanistic Insights

- N-Alkylation: The nucleophilic nitrogen of tetrahydropyrimidinone attacks the electrophilic carbon of the activated cyclohexanecarboxylic acid derivative, displacing the leaving group.

- Cyclocondensation: The β-dicarbonyl compound and urea undergo nucleophilic addition and cyclization, facilitated by acid catalysis, to form the pyrimidinone ring.

- Microwave-Assisted Synthesis: Rapid energy transfer enhances molecular collisions, accelerating reaction kinetics and improving yields.

Comparative Analysis of Methods

| Method | Reaction Time | Yield Range (%) | Environmental Impact | Scalability | Complexity |

|---|---|---|---|---|---|

| N-Alkylation | Several hours (3-8 h) | 60-85 | Moderate (solvents) | Good | Moderate |

| Cyclocondensation | 3-6 hours | Up to 90 | Mild (ethanol, acid) | Good | Moderate |

| Microwave-Assisted / Mechanochemistry | 3-30 minutes | 80-96 | Low (green solvents, solvent-free) | Emerging, promising | Low to moderate |

Patents and Industrial Relevance

Several patents disclose synthetic routes for related tetrahydropyrimidinone derivatives, including those linked to cyclohexanecarboxylic acid moieties, indicating industrial interest in these compounds for pharmaceutical applications. These patents often emphasize optimized yields, purity, and environmentally benign processes.

Summary and Recommendations

- The synthesis of this compound can be efficiently achieved via N-alkylation or cyclocondensation methods.

- Green chemistry approaches, such as microwave-assisted synthesis and mechanochemistry, offer significant advantages in yield, reaction time, and environmental impact.

- Selection of method depends on available starting materials, scale, and desired purity.

- Further optimization may involve protecting group strategies and solvent choice to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

4-(2-Oxo-tetrahydro-pyrimidin-1-yl)-cyclohexanecarboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Based on the search results, here's what can be gathered regarding the compound "4-(2-Oxo-tetrahydro-pyrimidin-1-yl)-cyclohexanecarboxylic acid":

Chemical Information

Related Compounds and Synonyms

- The search results mention a related compound, N-(4-amino-1-benzyl-3-hydroxy-5-phenyl-pentyl)-3-methyl-2-(2-oxo-tetrahydro-pyrimidin-1-yl)-butyramide 5-oxopyrrolidine-2-carboxylic acid, which has several synonyms, including:

- 192726-06-0

- (S)-N-((2S,4S,5S)-5-Amino-4-hydroxy-1,6-diphenylhexan-2-yl)-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanamide compd with (S)-5-oxopyrrolidine-2-carboxylic acid

- N-(4-amino-1-benzyl-3-hydroxy-5-phenyl-pentyl)-3-methyl-2-(2-oxo-tetrahydro-pyrimidin-1-yl)-butyramide 5-oxopyrrolidine-2-carboxylic acid

- (2S)-N-[(2S,4S,5S)-5-amino-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanamide;(2S)-5-oxopyrrolidine-2-carboxylic acid

- N-(4-Amino-1-benzyl-3-hydroxy-5-phenyl-pentyl)-3-methyl-2-(2-oxo-tetrahydro-pyrimidin-1-yl)-butyrami

- Another related compound mentioned is "dimethyl amino phenyl methyl tetrahydro pyrimidine carboxylic acid" .

Potential Applications & Research Areas

While the provided search results do not offer explicit applications of "this compound", they do point to research areas where similar compounds are relevant:

- Drug Development : The presence of a pyrimidine moiety suggests potential use in medicinal chemistry. Pyrimidines are structural components of nucleic acids and have been used in various drugs .

- Cosmetic product development : Experimental design techniques can optimize the formulation development process to develop stable, safe, and effective cosmetic products .

- Arsenic Toxicity Studies : Systems biology approaches are used to evaluate arsenic toxicity and carcinogenicity .

- Magnetic Resonance Imaging : Studies use magnetic resonance imaging to evaluate local toxicity .

Mechanism of Action

The mechanism by which 4-(2-Oxo-tetrahydro-pyrimidin-1-yl)-cyclohexanecarboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The pathways involved can include inhibition of enzyme activity, receptor binding, or modulation of signal transduction pathways .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs, their substituents, and applications:

Crystallographic Studies

Sulfonamide derivatives (e.g., Ashfaq et al., 2011a) form dimeric structures via carboxylic acid O–H···O hydrogen bonds, while sulfonamide N–H···O interactions further stabilize packing . The target compound’s pyrimidinone ring could enable similar dimerization, though its smaller size compared to sulfonamides might reduce packing density.

Therapeutic Potential

Acylamino-substituted derivatives (e.g., Edg-2 inhibitors) highlight the importance of substituent size and polarity in receptor binding. For instance, cycloheptane or cyclopentane rings in these compounds modulate activity compared to cyclohexane-based analogs .

Key Contrasts and Limitations

- Structural Diversity: Unlike sulfonamide or acylamino derivatives, the target compound lacks sulfur-based functional groups, which may limit metal-binding capabilities but reduce metabolic instability.

- Data Gaps : Direct studies on this compound are absent in the evidence; comparisons rely on extrapolation from analogs.

- Biological Trade-offs: While dichlorophenyl or naphthalene groups enhance bioactivity in sulfonamides , they may introduce toxicity risks absent in the simpler pyrimidinone derivative.

Biological Activity

4-(2-Oxo-tetrahydro-pyrimidin-1-yl)-cyclohexanecarboxylic acid is a compound with potential therapeutic applications due to its unique structural features and biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C₁₃H₂₂N₂O₃

- Molecular Weight : 254.33 g/mol

- CAS Number : 1246185-06-7

The compound exhibits various biological activities that can be attributed to its ability to interact with specific biological targets, including enzymes and receptors. Notably, it has shown potential as an inhibitor of certain kinases involved in inflammatory processes.

Inhibition of Myeloperoxidase (MPO)

Research indicates that compounds structurally related to this compound may act as inhibitors of myeloperoxidase (MPO), a key enzyme in inflammatory responses. MPO inhibitors have been explored for their therapeutic potential in conditions such as cardiovascular diseases and autoimmune disorders .

Biological Activity and Pharmacological Effects

The biological activity of this compound can be summarized through various pharmacological studies:

Table 1: Summary of Biological Activities

Case Studies

Several studies have investigated the biological effects of similar compounds, providing insights into the potential applications of this compound:

- Study on MPO Inhibition :

- Anti-inflammatory Activity :

- Cytotoxicity Studies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.